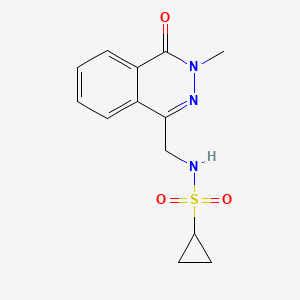
N-((3-メチル-4-オキソ-3,4-ジヒドロフタラジン-1-イル)メチル)シクロプロパンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a phthalazinone core and a cyclopropanesulfonamide group.
科学的研究の応用
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
作用機序
Target of Action
A structurally similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (adp-ribose) polymerase .
Mode of Action
If it acts similarly to the related compound mentioned above, it may inhibit the activity of poly (adp-ribose) polymerase .
Biochemical Pathways
If it acts as a poly (adp-ribose) polymerase inhibitor, it could potentially affect dna repair pathways and cellular responses to stress .
Result of Action
If it acts as a poly (adp-ribose) polymerase inhibitor, it could potentially induce cell death in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-methylphthalazin-1(2H)-one with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
類似化合物との比較
Similar Compounds
- 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Uniqueness
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide is unique due to its cyclopropanesulfonamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phthalazinone derivatives and enhances its potential as a therapeutic agent.
生物活性
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide is a complex organic compound with significant biological activity. This article explores its mechanisms of action, biochemical pathways, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical formula: C13H14N2O3S. Its structural characteristics include a cyclopropanesulfonamide moiety linked to a phthalazinone derivative, which contributes to its biological properties.
The primary mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide involves the inhibition of Bromodomain and Extra-Terminal (BET) proteins , particularly BRD4 . This interaction disrupts the c-Myc signaling pathway, leading to the inhibition of cell proliferation in various hematologic malignancies.
Biochemical Pathways
The compound has been shown to interact with several key biochemical pathways:
- c-Myc Pathway : Inhibition of this pathway is crucial for regulating cell growth and proliferation.
- Oxidative Stress Response : The compound influences enzymes such as superoxide dismutase and catalase, which are vital for cellular defense against oxidative damage.
- Cell Signaling Modulation : It modulates various signaling pathways that affect gene expression and cellular metabolism.
Biological Activity
Research indicates that N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide exhibits potent anti-cancer activity. It has shown efficacy in vitro against several cancer cell lines, demonstrating its potential as an anti-cancer agent.
Summary of Biological Activity
| Activity Type | Description |
|---|---|
| Anti-cancer | Inhibits proliferation in hematologic malignancies |
| Enzyme Interaction | Modulates oxidative stress response enzymes |
| Cell Signaling | Affects pathways related to growth and metabolism |
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Hematologic Malignancies : In a study involving leukemia cell lines, the compound demonstrated significant inhibition of cell growth, correlating with downregulation of c-Myc expression.
- Oxidative Stress Study : Research showed that treatment with this compound led to increased activity of superoxide dismutase and catalase in treated cells, indicating enhanced oxidative stress response capabilities.
- Molecular Dynamics Simulations : Computational studies suggest that the binding affinity of this compound for BRD4 is significantly higher than that of other known inhibitors, providing insights into its potential as a lead compound for drug development.
特性
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-16-13(17)11-5-3-2-4-10(11)12(15-16)8-14-20(18,19)9-6-7-9/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFBIHIDMHFYPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














